2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable amino acid derivative with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly for its stability and lipophilicity, which can enhance drug efficacy and bioavailability.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid: Similar in structure but contains a hydroxy group instead of a trifluoromethyl group.
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: Contains a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which provides enhanced chemical stability, lipophilicity, and potential biological activity compared to similar compounds. This makes it particularly valuable in drug development and other applications where these properties are desirable .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIYYRTJUAMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631451 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10068-52-7 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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